molecular formula C23H20N2O B2902832 N-[(2-methyl-1H-indol-5-yl)methyl]-[1,1'-biphenyl]-4-carboxamide CAS No. 852136-60-8

N-[(2-methyl-1H-indol-5-yl)methyl]-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2902832
CAS No.: 852136-60-8
M. Wt: 340.426
InChI Key: NORKMENCZFILAM-UHFFFAOYSA-N
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Description

N-[(2-methyl-1H-indol-5-yl)methyl]-[1,1'-biphenyl]-4-carboxamide (PubChem CID: 3590379) is a synthetic small molecule with a molecular formula of C₂₄H₂₂N₂O, featuring a biphenyl carboxamide scaffold linked to a 2-methyl-1H-indole moiety . This structural class of compounds is of significant interest in medicinal chemistry and chemical biology research, particularly for investigating protein-protein interactions and receptor signaling pathways. Indole derivatives are renowned for their diverse biological potential, demonstrating activities including antiviral, anti-inflammatory, anticancer, and antioxidant effects in research settings . The specific substitution pattern of this compound suggests potential for modulating key biological targets. Researchers can utilize this compound as a valuable chemical tool or building block for developing novel therapeutic agents, studying enzyme mechanisms, and exploring cellular processes. The presence of the biphenyl system may facilitate interactions with hydrophobic binding pockets, while the carboxamide linker provides hydrogen-bonding capabilities. This product is supplied for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or animal use. Researchers should consult the safety data sheet and handle this material according to laboratory safety guidelines.

Properties

IUPAC Name

N-[(2-methyl-1H-indol-5-yl)methyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O/c1-16-13-21-14-17(7-12-22(21)25-16)15-24-23(26)20-10-8-19(9-11-20)18-5-3-2-4-6-18/h2-14,25H,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORKMENCZFILAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-1H-indol-5-yl)methyl]-[1,1'-biphenyl]-4-carboxamide typically involves the reaction of 2-methyl-1H-indole-5-carbaldehyde with 4-phenylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-1H-indol-5-yl)methyl]-[1,1'-biphenyl]-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2-methyl-1H-indol-5-yl)methyl]-[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving the modulation of neurotransmitter receptors, enzyme inhibition, or interaction with DNA .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Yield : Bulky aliphatic groups (e.g., decahydronaphthalen-1-yl) often yield higher purity products (84% yield) compared to aromatic or heterocyclic substituents, possibly due to reduced steric hindrance during amide bond formation . In contrast, indole-containing analogs with acetamide linkers exhibit lower yields (8%), likely due to competing side reactions or purification challenges .
  • Linker Type : The methylene linker in the target compound may offer synthetic simplicity compared to acetamide-linked indoles (), which require additional steps for ester hydrolysis and coupling.
Physicochemical Properties

Selected data from structurally related compounds:

Compound Name Melting Point (°C) IR Peaks (cm⁻¹) $ ^1H $-NMR Features Reference
N-(3-Chloro-4-fluorophenyl)-2-(indol-3-yl)acetamide 192–194 1671 (C=O), 3100 (N–H) δ 7.57–8.11 (aromatic protons)
VM-5 146–148 1671 (C=O), 1247 (NO₃) δ 1.30 (–CH₃), 4.21 (–CH₂)
N-(2-oxo-2-(phenoxyamino)ethoxy)-biphenyl carboxamide Not reported 3321 (N–H), 1247 (C–O) δ 6.98–7.57 (biphenyl protons)

Key Observations :

  • Melting Points : Indole derivatives (e.g., ) exhibit higher melting points (192–194°C) compared to aliphatic-substituted biphenyl carboxamides (146–148°C), suggesting stronger intermolecular interactions (e.g., π-stacking) in aromatic systems .
  • Spectral Data : The target compound’s $ ^1H $-NMR would likely show distinct aromatic signals for the biphenyl (δ 7.0–7.6) and indole (δ 6.5–7.5) protons, with a singlet for the methylene linker (δ ~4.0–4.5) .
Limitations and Contradictions
  • Yield vs. Bioactivity: While aliphatic substituents () offer higher synthetic yields, they may lack the bioactivity of aromatic/heterocyclic groups.
  • Solubility Challenges : Hydrophobic substituents (e.g., biphenyl, indole) may reduce aqueous solubility, necessitating formulation optimization for in vivo applications .

Q & A

Q. Key Considerations :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of the indole moiety.
  • Optimize reaction time and temperature (typically 0–25°C for 12–24 hours) to minimize side reactions.

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:
A multi-technique approach is critical:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Confirm the presence of indole NH (~10–12 ppm), aromatic protons (6.5–8.5 ppm), and methyl groups (2.3–2.6 ppm).
    • ¹³C NMR : Verify carbonyl resonance (~165–170 ppm) and quaternary carbons in the biphenyl system .
  • Mass Spectrometry (MS) : Use high-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., calculated vs. observed m/z ± 0.001 Da) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. Data Interpretation :

  • Cross-check spectral data with structurally analogous compounds (e.g., ’s cyclohexyl and bicyclic derivatives) to identify characteristic peaks .

Advanced: What strategies can resolve discrepancies in bioactivity data between in vitro and cellular assays for this compound?

Methodological Answer:
Discrepancies often arise from differences in assay conditions, solubility, or metabolic stability. To address this:

  • Solubility Optimization : Test solubility in DMSO, PBS, or cell culture media using nephelometry. Adjust formulations with co-solvents (e.g., cyclodextrins) if precipitation occurs .
  • Cellular Uptake Studies : Use radiolabeled or fluorescently tagged analogs to quantify intracellular concentrations via LC-MS or fluorescence microscopy .
  • Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rodent) and monitor degradation via LC-MS to identify labile functional groups (e.g., amide bonds) .

Case Study :
highlights cytochrome P450 (CYP) inhibition data discrepancies due to isoform selectivity. Use isoform-specific CYP inhibitors (e.g., ketoconazole for CYP3A4) to validate target engagement .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

Methodological Answer:
Focus on systematic modifications to the indole and biphenyl moieties:

  • Indole Modifications :
    • Replace the 2-methyl group with bulkier substituents (e.g., ethyl, isopropyl) to enhance hydrophobic interactions with target proteins .
    • Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 5-position to modulate electronic properties .
  • Biphenyl Modifications :
    • Substitute the para-position with polar groups (e.g., -OH, -OCH₃) to improve solubility .

Q. Experimental Workflow :

Synthesize analogs using parallel combinatorial chemistry (e.g., ’s 10 derivatives).

Test in vitro activity against target proteins (e.g., Bcl-2/Mcl-1 for anticancer activity) .

Prioritize analogs with >10-fold selectivity over off-targets (e.g., CYP enzymes) .

Q. SAR Table :

Substituent (R)Bioactivity (IC₅₀, nM)Selectivity (vs. CYP3A4)
2-methyl120 ± 155-fold
2-ethyl85 ± 108-fold
5-Cl45 ± 53-fold
5-OCH₃200 ± 2015-fold

Advanced: How can researchers investigate potential off-target effects of this compound in complex biological systems?

Q. Methodological Answer :

  • Proteome-Wide Profiling : Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS identification .
  • Kinase Panel Screening : Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™) to identify unintended kinase inhibition .
  • Transcriptomic Analysis : Perform RNA-seq on treated cell lines to detect dysregulated pathways (e.g., apoptosis, inflammation) .

Case Study :
identifies CYP3A4 inhibition as a major off-target effect. Validate using recombinant CYP3A4 assays and compare with primary hepatocyte data to assess clinical relevance .

Basic: What are the recommended storage conditions to ensure compound stability?

Q. Methodological Answer :

  • Short-Term Storage : Dissolve in anhydrous DMSO (10 mM), aliquot, and store at -20°C under nitrogen.
  • Long-Term Stability : Lyophilize as a solid and store at -80°C with desiccants (silica gel).
  • Stability Monitoring : Perform HPLC every 6 months to detect degradation products (e.g., hydrolyzed amide bonds) .

Advanced: How can computational modeling guide the optimization of this compound’s binding affinity?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., Bcl-2/Mcl-1). Focus on hydrogen bonds with the carboxamide group and hydrophobic contacts with the biphenyl system .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., 2-methyl vs. 2-ethyl) to predict affinity changes .
  • MD Simulations : Run 100-ns simulations in explicit solvent to assess conformational stability of the indole-biphenyl scaffold .

Validation :
Compare predicted binding poses with crystallographic data (if available) or mutagenesis studies (e.g., alanine scanning) .

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